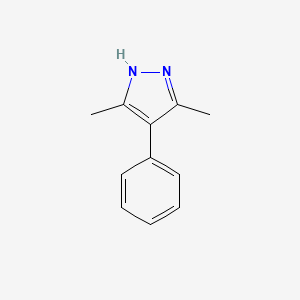
3,5-dimethyl-4-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethyl-4-phenyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various synthetic routes. One approach involves the condensation of 1,3-diketones with hydrazine in ethanol . Another method reported the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions using a Suzuki–Miyaura cross-coupling reaction in water
Wissenschaftliche Forschungsanwendungen
Kinetic Study for Synthesis
A kinetic study for the synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole derivatives was conducted, focusing on the solid–liquid phase transfer catalysis conditions assisted by ultrasound application. This study explored the conditions and kinetics for efficiently synthesizing this compound, which has various applications in chemical research (Wang, Brahmayya, & Hsieh, 2015).
Electrocatalyzed Reactions
Research into the electrocatalyzed N–N coupling and ring cleavage reactions of this compound and its derivatives has led to the electro-organic synthesis of new heterocyclic compounds. This process is significant for creating novel compounds with potential applications in materials science and pharmaceuticals (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Metallomacrocyclic Complexes
The compound has been used in the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. These complexes have potential applications in catalysis and materials chemistry, as indicated by diffusion NMR studies and theoretical calculations (Guerrero et al., 2008).
Structural and Electronic Tuning
Studies have been conducted on tuning the molecular/electronic structure of new substituted pyrazoles, including this compound. These studies are vital for understanding how structural changes impact the properties of these compounds, which is crucial for their application in various fields, including pharmacology (Bustos et al., 2018).
Synthesis of Novel Ligands
There is research on the synthesis of novel ligands using this compound, highlighting its utility in generating asymmetric imine ligands and mixed metal polynuclear complexes. These developments are significant in the field of coordination chemistry and catalysis (Olguín & Brooker, 2011).
Antioxidant Activity Studies
The antioxidant potential and related biological activities of various derivatives of this compound have been investigated, emphasizing the compound's relevance in pharmacological and biochemical research (Oliveira et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 3,5-dimethyl-4-phenyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . The compound has been found to display superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . This interaction results in the suppression of the disease-causing organisms, thereby alleviating the symptoms of the diseases they cause .
Biochemical Pathways
It is known that the compound affects the life cycle of the disease-causing organisms, inhibiting their growth and proliferation . This disruption of the life cycle leads to a decrease in the number of disease-causing organisms, thereby reducing the severity of the diseases they cause .
Pharmacokinetics
It is known that the compound has good bioavailability, as evidenced by its potent antileishmanial and antimalarial activities .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Furthermore, the stability of the compound can be affected by factors such as temperature and pH . .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including 3,5-dimethyl-4-phenyl-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which may influence their reactivity .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZVPARPDWOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

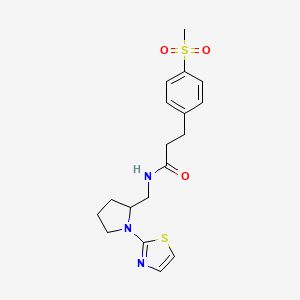
![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
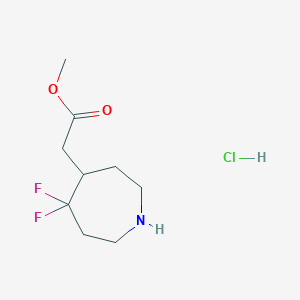
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)




![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)
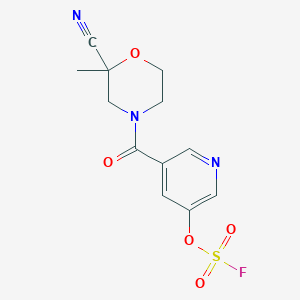

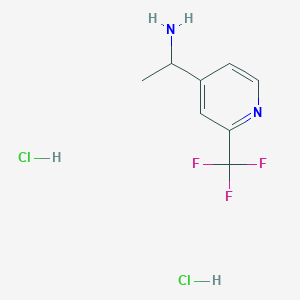
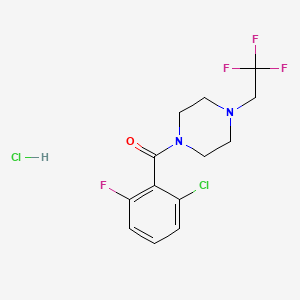
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)